2-[5-methyl-4-[4-(2,2,2-trifluoroethyl)piperidine-1-carbonyl]pyrazol-1-yl]-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one
Description
Properties
Molecular Formula |
C18H19F3N6O2 |
|---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
2-[5-methyl-4-[4-(2,2,2-trifluoroethyl)piperidine-1-carbonyl]pyrazol-1-yl]-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one |
InChI |
InChI=1S/C18H19F3N6O2/c1-11-13(16(29)25-7-4-12(5-8-25)9-18(19,20)21)10-22-27(11)17-23-15(28)14-3-2-6-26(14)24-17/h2-3,6,10,12H,4-5,7-9H2,1H3,(H,23,24,28) |
InChI Key |
BFANETLSSBPDKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C2=NN3C=CC=C3C(=O)N2)C(=O)N4CCC(CC4)CC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
N-Amination and Cyclization from Pyrrole Precursors
The core is synthesized via N -amination of substituted pyrroles followed by cyclization:
-
Starting Material : Ethyl 3-isopropyl-1H-pyrrole-2-carboxylate (I )
-
N-Amination : Treatment with chloramine (NH₂Cl) or hydroxylamine derivatives (e.g., DnpONH₂) in the presence of NaH yields N -aminated pyrrole (II ).
-
Cyclization : Heating with formamide at 165°C induces cyclodehydration to form pyrrolo[2,1-f][1,2,]triazin-4-one (III ).
Key Reaction :
Optimization :
-
Use of CuCl₂·2H₂O/NaOAc in DMSO enhances cyclization efficiency (yield: 78–85%).
-
Halogenation at C-7 (e.g., Br₂/NBS) improves reactivity for subsequent cross-coupling.
Synthesis of 5-Methyl-4-(4-(2,2,2-Trifluoroethyl)piperazine-1-carbonyl)pyrazole
Pyrazole Ring Formation
The pyrazole moiety is constructed via 1,3-dipolar cycloaddition or Knorr pyrazole synthesis :
-
Hydrazine Condensation : Reaction of 1,3-diketones (e.g., acetylacetone) with hydrazines under acidic conditions.
-
Regioselective Substitution : Introduction of methyl and carbonyl groups at C-4 and C-5 positions via nucleophilic acyl substitution.
-
React ethyl 3-oxobutanoate with hydrazine hydrate in ethanol (reflux, 6 h) to form 5-methylpyrazole-4-carboxylate.
-
Hydrolyze the ester to carboxylic acid using NaOH/H₂O.
-
Convert to acid chloride (SOCl₂) for amide coupling.
Piperidine-Trifluoroethyl Substituent Installation
-
Piperidine Functionalization :
-
Amide Coupling :
Yield : 65–72% after column purification (SiO₂, EtOAc/hexanes).
Coupling of Pyrazole and Triazinone Cores
Buchwald-Hartwig Amination
Palladium-catalyzed coupling attaches the pyrazole to the triazinone core:
-
Substrate Preparation :
-
Catalytic System :
Reaction :
Nucleophilic Aromatic Substitution (SNAr)
Alternative method for electron-deficient triazinones:
Example :
Final Functionalization and Purification
Trifluoroethyl Group Introduction
Crystallization and Characterization
-
Analytical Data :
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
Chemical Reactions Analysis
Pyrrolo-Triazine Ring Formation
-
Mechanism : The core is formed through a multi-step process involving condensation and cyclization of pyrrole and triazine precursors.
-
Key Reagents :
-
Conditions :
Functionalization of the Core
The core is functionalized to introduce the 2-[5-methyl-4-(piperidine-1-carbonyl)pyrazol-1-yl] substituent. This step may involve:
-
Amide coupling : Activation of the carbonyl group (e.g., using EDC/HOPO) to attach the piperidine moiety .
-
Pyrazole ring formation : Synthesis of the pyrazole substituent via -dipolar cycloaddition or condensation reactions.
Coupling Reactions
The final assembly involves coupling the pyrazole and piperidine substituents to the core.
Amide Coupling
-
Reagents : EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOPO (N-hydroxyphthalimide) .
-
Conditions : MeCN/EtOH/H₂O solvent system, ambient or elevated temperatures .
-
Purpose : To form the amide bond between the piperidine carbonyl and the pyrazole moiety.
Ring-Closing Reactions
-
Mechanism : Cyclization to form the fused pyrrolo-triazine system.
-
Reagents : Acid catalysts (e.g., TFA) or base catalysts (e.g., LiHMDS) .
Table 3: Coupling Reactions
| Step | Reagents | Conditions | Purpose | Reference |
|---|---|---|---|---|
| 1. Amide coupling | EDC, HOPO | MeCN/EtOH/H₂O | Attach piperidine to pyrazole | |
| 2. Ring closure | TFA | Elevated temperature | Finalize core structure |
Research Findings
-
Key Observations :
-
The synthesis relies on amide coupling and cyclization steps, which are critical for assembling the complex heterocyclic framework .
-
Trifluoroethyl groups are introduced early in the synthesis to stabilize intermediates and enhance bioavailability .
-
Analogous compounds (e.g., Alpelisib) use LiHMDS-mediated cyclization and Pd-catalyzed coupling , suggesting a similar strategy for this compound .
-
-
Challenges :
Scientific Research Applications
Medicinal Chemistry Applications
1. Inhibition of Pyruvate Dehydrogenase Kinase (PDHK)
Research indicates that compounds similar to 2-[5-methyl-4-[4-(2,2,2-trifluoroethyl)piperidine-1-carbonyl]pyrazol-1-yl]-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one can act as inhibitors of PDHK. This inhibition is significant as PDHK plays a crucial role in metabolic regulation and is linked to various diseases such as diabetes and cancer. The potential for this compound to modulate metabolic pathways makes it a candidate for further investigation in drug development aimed at these conditions .
2. Anticancer Properties
The compound's structure suggests potential activity against cancer cell lines. Similar triazinone derivatives have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth. The specific interactions with molecular targets involved in cancer progression are areas of active research .
3. Neuroprotective Effects
Preliminary studies suggest that derivatives of this compound may exhibit neuroprotective effects by modulating pathways involved in neurodegeneration. The presence of the piperidine moiety is particularly relevant as it has been associated with neuroactive properties .
Agrochemical Applications
1. Plant Protection Agents
The compound is also being explored for its use as a plant protection agent. Its structural characteristics allow it to be formulated into pesticides that can effectively control pests such as insects and nematodes. Research has indicated that modifications to the triazine core can enhance the efficacy and stability of these agrochemical formulations .
2. Formulation Enhancements
Studies have shown that the crystal forms of similar compounds can improve mechanical stability and purity, which are critical for effective pesticide formulations. Enhanced stability leads to improved safety and quality in agricultural applications .
Comparative Data Table
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Medicinal Chemistry | PDHK Inhibition | Potential metabolic regulation |
| Anticancer Activity | Induces apoptosis in cancer cells | |
| Neuroprotection | Modulates neurodegenerative pathways | |
| Agrochemicals | Plant Protection Agents | Effective against pests |
| Formulation Enhancements | Improved stability and efficacy |
Case Studies
Case Study 1: PDHK Inhibition
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of triazine derivatives and evaluated their inhibitory effects on PDHK. Compound variants showed IC50 values indicating significant inhibition compared to control groups, suggesting that structural modifications enhance activity against PDHK .
Case Study 2: Agrochemical Formulations
A recent patent highlighted the development of a new pesticide formulation incorporating similar triazine structures. Field trials demonstrated a marked reduction in pest populations compared to untreated controls, showcasing the practical application of these compounds in agriculture .
Mechanism of Action
The mechanism of action of 2-[5-methyl-4-[4-(2,2,2-trifluoroethyl)piperidine-1-carbonyl]pyrazol-1-yl]-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s binding affinity and selectivity by forming strong interactions with the target site. This can lead to inhibition of enzyme activity or modulation of receptor function, resulting in the desired biological effect .
Comparison with Similar Compounds
Piperidine vs. Piperazine Analogs
A closely related analog replaces the piperidine group with piperazine (CAS 2093421-02-2, ):
| Parameter | Target Compound (Piperidine) | Piperazine Analog |
|---|---|---|
| Molecular Formula | C₁₇H₁₇F₃N₆O₂ | C₁₇H₁₈F₃N₇O₂ |
| Molecular Weight | ~408.34 | 409.37 |
| logP (Lipophilicity) | Higher (trifluoroethyl) | Slightly lower |
| Solubility (logS) | Lower | Higher (piperazine increases polarity) |
| H-Bond Acceptors | 5 | 6 |
Key Differences :
Substituent Position Analysis (NMR Insights)
highlights that chemical shift variations in NMR spectra (e.g., regions A and B) can localize structural differences in analogs. For example:
Lumping Strategy for Property Prediction
suggests structurally similar compounds (e.g., triazinone derivatives) may share physicochemical behaviors. However, the trifluoroethyl-piperidine group in the target compound introduces unique properties:
Crystallographic and Structural Studies
- The SHELX software () is widely used for small-molecule crystallography, including analogs of this compound. Refinement data could clarify conformational preferences of the piperidine group .
Biological Activity
The compound 2-[5-methyl-4-[4-(2,2,2-trifluoroethyl)piperidine-1-carbonyl]pyrazol-1-yl]-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that includes a pyrrolo-triazine core and a trifluoroethyl-substituted piperidine moiety. Its chemical formula is with a molar mass of approximately 373.34 g/mol. The presence of the trifluoroethyl group is significant as it often enhances the lipophilicity and bioavailability of compounds.
Antimicrobial Activity
Research has indicated that derivatives of triazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus . The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.
Anticancer Potential
Compounds similar to the one have been studied for their anticancer properties. In vitro assays demonstrated that certain triazine derivatives induce apoptosis in cancer cell lines through mechanisms involving caspase activation and modulation of the cell cycle . Specifically, the presence of the piperidine ring may enhance interactions with cellular targets involved in tumor proliferation.
Neuroprotective Effects
Some studies suggest that triazine derivatives may possess neuroprotective effects. They have been shown to inhibit acetylcholinesterase activity, which is crucial for maintaining acetylcholine levels in synaptic clefts and may contribute to cognitive enhancement in models of neurodegenerative diseases like Alzheimer’s .
Case Studies
- Antimicrobial Efficacy : A study evaluated a series of pyrazole derivatives against Mycobacterium tuberculosis. Among them, compounds with similar structural motifs to our target compound exhibited IC50 values ranging from 1.35 to 2.18 μM . This indicates promising potential for further development as anti-tubercular agents.
- Cytotoxicity Assessment : In cytotoxicity tests on human embryonic kidney (HEK-293) cells, several derivatives were found to be non-toxic at concentrations effective against microbial pathogens . This safety profile is essential for further pharmacological development.
- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds revealed that modifications in the piperidine ring significantly affect biological activity. The introduction of trifluoromethyl groups has been associated with enhanced potency against various biological targets .
Data Table: Biological Activity Overview
Q & A
Q. What are the key considerations for designing a synthetic route for this compound?
Designing a synthetic route requires addressing steric hindrance, regioselectivity, and stability of intermediates. Start by identifying core fragments (e.g., pyrrolo-triazinone, trifluoroethyl-piperidine) and coupling strategies (e.g., amidation, Suzuki-Miyaura). Protect reactive groups (e.g., amine in piperidine) to avoid side reactions. Purification via column chromatography or recrystallization is critical, given the compound’s complex heterocyclic structure. Reference similar pyrazole-piperidine syntheses using carbodiimide-mediated coupling and fluorophenyl intermediates .
Q. How can spectroscopic methods (NMR, HPLC-MS) resolve structural ambiguities?
- 1H/13C NMR : Assign peaks using 2D techniques (HSQC, HMBC) to confirm connectivity, especially for overlapping signals in the pyrrolo-triazinone core.
- HPLC-MS : Use reverse-phase C18 columns with gradient elution (e.g., 0.1% formic acid in acetonitrile/water) to verify purity (>95%) and molecular ion ([M+H]+) .
- IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and piperidine NH stretches (~3300 cm⁻¹) .
Advanced Research Questions
Q. How can statistical Design of Experiments (DoE) optimize reaction yield and purity?
Apply factorial designs to screen variables (temperature, catalyst loading, solvent polarity). For example:
| Factor | Low Level | High Level |
|---|---|---|
| Temperature (°C) | 60 | 100 |
| Catalyst (mol%) | 5 | 15 |
| Solvent | DMF | THF |
Analyze responses (yield, purity) via ANOVA to identify significant interactions. Response surface methodology (RSM) can refine optimal conditions . ICReDD’s computational-informational pipeline may predict reaction pathways to reduce trial-and-error .
Q. What computational strategies predict binding affinity and metabolic stability?
- Docking Studies : Use AutoDock Vina with protein targets (e.g., kinases) to model interactions of the trifluoroethyl-piperidine moiety in hydrophobic pockets.
- QM/MM Simulations : Calculate transition states for metabolic oxidation (e.g., CYP450-mediated degradation of the pyrrolo-triazinone ring) .
- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity) and BBB permeability, critical for CNS-targeted compounds .
Q. How to reconcile conflicting bioactivity data across in vitro assays?
- Dose-Response Curves : Test multiple concentrations (e.g., 0.1–100 µM) to rule out assay-specific artifacts (e.g., fluorescence interference).
- Orthogonal Assays : Validate kinase inhibition via radiometric (32P-ATP) and fluorescence polarization methods.
- Data Normalization : Use Z-score or % inhibition relative to controls to mitigate plate-to-plate variability. Contested Territories Network’s methodologies emphasize iterative experimental replication .
Q. What strategies mitigate regioselectivity challenges during pyrazole functionalization?
- Directed Metalation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate the pyrazole N-H, followed by electrophilic quenching for C4-substitution .
- Protecting Groups : Introduce Boc on the piperidine nitrogen to prevent unwanted acyl transfer during coupling .
Methodological Tables
Q. Table 1. Analytical Techniques for Characterization
Q. Table 2. DoE Variables for Reaction Optimization
| Variable | Range | Impact on Yield |
|---|---|---|
| Catalyst (Pd(OAc)₂) | 0.5–2.0 mol% | Linear increase |
| Solvent (DMF vs. THF) | Polarity (ε: 37 vs. 7.5) | THF favors higher purity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
